N-(2H-1,3-benzodioxol-5-yl)-2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide
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Description
N-(2H-1,3-benzodioxol-5-yl)-2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a useful research compound. Its molecular formula is C22H19N5O4 and its molecular weight is 417.425. The purity is usually 95%.
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Scientific Research Applications
Radioligand Binding and Receptor Characterization
One application involves the use of a compound closely related to the specified chemical as a selective antagonist ligand for A2B adenosine receptors. This compound, identified for its high affinity and specificity, serves as a critical tool for the pharmacological characterization of the human A2B adenosine receptor subtype (Baraldi et al., 2004).
Coordination Complexes and Antioxidant Activity
Research into pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These studies highlight the importance of hydrogen bonding in the self-assembly process and investigate the complexes' significant antioxidant activity, indicating potential applications in biochemical and pharmacological fields (Chkirate et al., 2019).
Insecticidal Applications
Another study has explored the synthesis of innovative heterocycles incorporating a thiadiazole moiety. This research assesses the compounds' insecticidal effectiveness against the cotton leafworm, Spodoptera littoralis, offering insights into potential agricultural applications (Fadda et al., 2017).
Synthesis and Biological Activity
Further research demonstrates the synthesis of novel heterocyclic compounds, including pyrazolo[3,4-d]pyrimidines and isoxazolines, derived from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. These studies not only elaborate on the synthetic routes to these compounds but also explore their potential biological activities, such as antimicrobial and antioxidant properties, indicating a broad spectrum of scientific research applications (Rahmouni et al., 2014).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-methyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4/c1-13-5-3-4-6-17(13)27-21-16(10-23-27)14(2)25-26(22(21)29)11-20(28)24-15-7-8-18-19(9-15)31-12-30-18/h3-10H,11-12H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNIXXPHVJGIQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC5=C(C=C4)OCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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